molecular formula C15H24O B13792402 4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one CAS No. 97752-22-2

4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one

Cat. No.: B13792402
CAS No.: 97752-22-2
M. Wt: 220.35 g/mol
InChI Key: BAXDUIVVBWNUFA-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which undergo a series of reactions such as hydrogenation, alkylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Catalysts such as palladium or platinum might be used to facilitate hydrogenation reactions, while alkylation could be achieved using Friedel-Crafts conditions with aluminum chloride as a catalyst.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in metabolism or signaling.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.

    Tetralin: A hydrogenated derivative of naphthalene.

    Decalin: Another hydrogenated naphthalene derivative with a different ring structure.

Properties

CAS No.

97752-22-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1,6-dimethyl-4-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C15H24O/c1-9(2)13-8-15(16)11(4)12-6-5-10(3)7-14(12)13/h9-10,13-14H,5-8H2,1-4H3

InChI Key

BAXDUIVVBWNUFA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C(=O)CC(C2C1)C(C)C)C

Origin of Product

United States

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